molecular formula C17H26N2O B5282725 N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide

Cat. No.: B5282725
M. Wt: 274.4 g/mol
InChI Key: USANONINUKRCLW-UHFFFAOYSA-N
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Description

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives are known to interact with opioid receptors, which could explain their analgesic properties . The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl}propanamide is unique due to the presence of the 3-methylpiperidine moiety, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors or alter its metabolic stability compared to other piperidine derivatives .

Properties

IUPAC Name

N-[1-[4-(3-methylpiperidin-1-yl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-17(20)18-14(3)15-7-9-16(10-8-15)19-11-5-6-13(2)12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USANONINUKRCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC=C(C=C1)N2CCCC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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